N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)acetamide
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Overview
Description
N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)acetamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural features and potential applications. The presence of a trifluoromethyl group, a benzylthio moiety, and a pyridazinyl ring in its structure contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinyl Intermediate: The pyridazinyl ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Benzylthio Group: The benzylthio group is introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with a thiol derivative.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is incorporated using a trifluoromethylation reagent, often under radical or nucleophilic conditions.
Acetylation: The final step involves acetylation of the intermediate to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with substituted benzylthio groups.
Scientific Research Applications
N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as α-glucosidase, where it acts as an inhibitor by binding to the active site and preventing substrate access.
Pathways Involved: The inhibition of α-glucosidase leads to a decrease in glucose absorption in the digestive system, thereby helping to manage blood sugar levels.
Comparison with Similar Compounds
N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)acetamide can be compared with other similar compounds, such as:
N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)furan-2-carboxamide: Similar structure but with a furan-2-carboxamide moiety instead of an acetamide group.
Thiazole Derivatives: Compounds containing thiazole rings, which also exhibit diverse biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.
Properties
IUPAC Name |
N-[6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyridazin-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3OS/c1-9(21)18-12-5-6-13(20-19-12)22-8-10-3-2-4-11(7-10)14(15,16)17/h2-7H,8H2,1H3,(H,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXBMNJSKCJYGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCC2=CC(=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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